molecular formula C13H13NO B1422408 (5,6,7,8-Tetrahydro-2-naphthoyl)acetonitrile CAS No. 2623-25-8

(5,6,7,8-Tetrahydro-2-naphthoyl)acetonitrile

Cat. No. B1422408
CAS RN: 2623-25-8
M. Wt: 199.25 g/mol
InChI Key: MMCQHIGQRVUVMS-UHFFFAOYSA-N
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Description

“(5,6,7,8-Tetrahydro-2-naphthoyl)acetonitrile” is a chemical compound with the empirical formula C13H13NO . It is also known by the synonyms “3-(1,2,3,4-Tetrahydronaphthalen-6-yl)-3-oxopropanenitrile” and "3-(5,6,7,8-Tetrahydro-2-naphthyl)-3-oxopropionitrile" . The molecular weight of this compound is 199.25 g/mol .


Physical And Chemical Properties Analysis

“this compound” is a powder with a melting point between 93-100 °C .

Scientific Research Applications

Photocyclization Reactions

(5,6,7,8-Tetrahydro-2-naphthoyl)acetonitrile has been studied in photocyclization reactions. These reactions involve the synthesis of naphtho[1,8-bc]-furans and cyclohepta[cd]benzofurans using ethyl 2-(8-oxo-5,6,7,8-tetrahydro-1-naphthyloxy)acetates in acetonitrile under irradiation, yielding a variety of furanols and furans in varying yields (Sharshira et al., 1996).

Synthesis of Heterocycles

The compound has also been utilized in the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines and related heterocycles. This process is facilitated by cobalt-catalyzed [2 + 2 + 2] cyclizations of dialkynylnitriles, promoting the efficient synthesis of these complex yet rarely addressed heterocycles (Zhou et al., 2007).

Fluorescent Sensors for Metal Cations

In another application, the compound has been used in the development of new fluorescent sensors for metal cations. These sensors are based on 1,8-naphthalimide in acetonitrile, demonstrating enhanced fluorescence intensity in the presence of various metal cations (Grabchev & Chovelon, 2008).

Liquid Chromatography

This compound has also been employed in liquid chromatographic techniques, as seen in the determination of specific compounds in biological samples, showcasing its role in analytical chemistry (Dimitrova et al., 1995).

Synthesis of Organometallic Compounds

The compound is also used in the synthesis of complex organometallic structures, such as gold(I) and silver(I) metallocryptates, where its reactivity in acetonitrile plays a crucial role in forming these intricate molecular architectures (Catalano et al., 2000).

Safety and Hazards

“(5,6,7,8-Tetrahydro-2-naphthoyl)acetonitrile” is classified as having acute toxicity (Oral Category 4), and it is harmful if swallowed . In case of exposure, it is recommended to move the person into fresh air, give artificial respiration if not breathing, wash off with soap and plenty of water in case of skin contact, flush eyes with water as a precaution in case of eye contact, and never give anything by mouth to an unconscious person .

properties

IUPAC Name

3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c14-8-7-13(15)12-6-5-10-3-1-2-4-11(10)9-12/h5-6,9H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCQHIGQRVUVMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678863
Record name 3-Oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2623-25-8
Record name 5,6,7,8-Tetrahydro-β-oxo-2-naphthalenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2623-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5,6,7,8-Tetrahydro-2-naphthoyl)acetonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Acetonitrile (21.48 mL, 411 mmol) was added to a stirred suspension of 60% NaH (7.05 g, 176 mmol) in dioxane (200 mL) and the resulting mixture was stirred at rt for 20 min. Solution of ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate (12 g, 58.7 mmol) in dioxane (50 mL) was then added and the mixture was heated at reflux for 4 h. After cooling to rt, water followed by 1N HCl (100 mL) was added and the mixture was extracted twice with dichloromethane, dried (Na2SO4), filtered and concentrated to afford 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanenitrile as dark solid. A mixture of this syrup and hydrazine hydrate (2.77 mL, 88 mmol) in ethanol (200 mL) was refluxed for 16 h. The reaction mixture was then cooled to rt and concentrated in vacuo. The resulting crude was diluted with dichloromethane and washed with water, dried (Na2SO4), filtered, concentrated and purified by silica gel chromatography (5-10% CH2Cl2/MeOH) to afford desired 3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-5-amine (6.1 g, 28.6 mmol, 48.7% yield) as yellow solid. 1H NMR (400 MHz, CDCl3) δ: 7.26 (d, J=3.5 Hz, 2H), 7.12 (d, J=7.8 Hz, 1H), 5.89 (s, 1H), 4.14 (br. s., 3H), 2.88-2.75 (m, 4H), 1.83 (dt, J=6.1, 3.4 Hz, 4H). LCMS (M+H)=214.2.
Quantity
21.48 mL
Type
reactant
Reaction Step One
Name
Quantity
7.05 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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